molecular formula C18H17FN2O3S B2638584 1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 831237-01-5

1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2638584
CAS No.: 831237-01-5
M. Wt: 360.4
InChI Key: JBDPXSSBWLUGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17FN2O3S and its molecular weight is 360.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3SC_{19}H_{20}N_{2}O_{3}S. The structure includes a thienoimidazole core, which is known for various biological activities.

Key Properties

PropertyValue
Molecular Weight336.44 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazole derivatives, including those similar to our compound. For instance, imidazole-4,5-dicarboxylic acid and its analogs have shown significant inhibitory effects against viruses such as HIV and dengue virus (DENV) with EC50 values in the micromolar range . While specific data on our compound is limited, its structural similarities suggest a potential for similar antiviral activity.

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer properties. Research indicates that compounds containing the thienoimidazole scaffold can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation . The presence of fluorine and methyl groups in our compound may enhance its bioactivity by modulating lipophilicity and metabolic stability.

The proposed mechanism of action involves the interaction with cellular targets that regulate cell signaling pathways. For example, compounds with thienoimidazole structures are known to inhibit protein kinases and other enzymes critical for tumor growth and viral replication .

Case Studies

  • Study on Imidazole Derivatives : A study evaluated a series of imidazole derivatives for their antiviral activity against different viral strains. Among them, compounds with modifications similar to our target showed promising results with IC50 values indicating effective inhibition of viral replication .
  • Anticancer Activity : Another investigation focused on the anticancer effects of thienoimidazole derivatives. The study reported that these compounds could significantly reduce cell viability in various cancer cell lines, suggesting that our compound might exhibit similar effects due to its structural characteristics .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c1-12-3-2-4-15(9-12)21-17-11-25(23,24)10-16(17)20(18(21)22)14-7-5-13(19)6-8-14/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDPXSSBWLUGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.